Manganese(III)acetylacetonate

Description

Properties

CAS No. |

14284-89-0 |

|---|---|

Molecular Formula |

C15H24MnO6 |

Molecular Weight |

355.28 g/mol |

IUPAC Name |

tris((Z)-4-hydroxypent-3-en-2-one);manganese |

InChI |

InChI=1S/3C5H8O2.Mn/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/b3*4-3-; |

InChI Key |

RDMHXWZYVFGYSF-LNTINUHCSA-N |

Isomeric SMILES |

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Mn+3] |

Canonical SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Mn] |

Other CAS No. |

14284-89-0 |

Pictograms |

Irritant |

Related CAS |

17272-66-1 (Parent) |

Synonyms |

acetyl acetonate acetyl acetonate, chromium (III) salt acetyl acetonate, copper (+2) salt acetyl acetonate, manganese (II) salt acetyl acetonate, manganese (III) salt acetyl acetonate, potassium salt acetyl acetonate, sodium salt acetylacetonate chromium(III) acetylacetonate copper acetylacetonate copper(II) acetylacetonate Cu(II) acetyl acetonate cupric acetylacetonate manganese acetylacetonate Nd(III)-acetylacetonate vanadyl acetylacetonate |

Origin of Product |

United States |

Foundational & Exploratory

Manganese(III) acetylacetonate CAS number and molecular formula.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manganese(III) acetylacetonate (B107027), a coordination complex with the CAS number 14284-89-0, is a versatile and widely utilized compound in both academic research and industrial applications. This technical guide provides an in-depth overview of its fundamental properties, synthesis protocols, and key applications, with a particular focus on its relevance to chemical synthesis and materials science. Detailed experimental procedures and quantitative data are presented to facilitate its practical use in a laboratory setting.

Core Properties

Manganese(III) acetylacetonate, systematically named tris(2,4-pentanedionato-O,O')manganese, is a dark brown, crystalline solid. Its key identifiers and physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 14284-89-0[1] |

| Molecular Formula | C₁₅H₂₁MnO₆[2] |

| Linear Formula | Mn(C₅H₇O₂)₃[1] |

| Molecular Weight | 352.26 g/mol [1] |

| InChI Key | HYZQBNDRDQEWAN-LNTINUHCSA-K[1] |

| EC Number | 238-188-3[1] |

| PubChem CID | 12567224[2] |

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | Dark brown to black crystalline powder |

| Melting Point | 159-161 °C (decomposes)[1] |

| Solubility | Soluble in organic solvents like benzene, chloroform, and acetone; sparingly soluble in water. |

| Magnetic Properties | Paramagnetic[3] |

| Coordination Geometry | Octahedral, subject to Jahn-Teller distortion[4] |

| Electronic Configuration | High-spin d⁴[5] |

Synthesis of Manganese(III) Acetylacetonate

Several methods for the synthesis of Manganese(III) acetylacetonate have been reported. Below are two detailed experimental protocols: a traditional method and a more environmentally benign "green" synthesis route.

Traditional Synthesis Protocol

This common laboratory preparation involves the oxidation of a manganese(II) salt in the presence of acetylacetone (B45752).

Materials:

-

Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)

-

Sodium acetate (B1210297) trihydrate (NaOAc·3H₂O)

-

Acetylacetone (acacH)

-

Potassium permanganate (B83412) (KMnO₄)

-

Distilled water

Procedure:

-

In a 250 mL conical flask, dissolve 1.32 g of manganese(II) chloride tetrahydrate and 3.59 g of sodium acetate trihydrate in 50 mL of distilled water.

-

To this solution, add 5 mL of acetylacetone via pipette and introduce a magnetic stir bar.

-

While stirring, add a solution of 0.28 g of potassium permanganate in 15 mL of water dropwise.

-

Continue stirring for an additional 5 minutes after the complete addition of the potassium permanganate solution.

-

Prepare a solution of 3.59 g of sodium acetate trihydrate in 15 mL of water and add it in approximately 1 mL portions to the reaction mixture.

-

Heat the mixture to approximately 60°C for 10 minutes, then cool it in an ice bath.

-

Collect the dark crystalline product by filtration, wash with cold water, and dry.

Green Synthesis Protocol

This method avoids the use of manganese(II) salts and relies on the direct reaction of potassium permanganate with acetylacetone in an aqueous medium.[6]

Materials:

-

Potassium permanganate (KMnO₄)

-

Acetylacetone (acacH)

-

Distilled water

Procedure:

-

Dissolve 5 g of KMnO₄ in 50 mL of distilled water with continuous stirring in a water bath.[6]

-

Once the KMnO₄ is fully dissolved, add distilled acetylacetone to the solution with continuous stirring.[6]

-

A crystalline precipitate will be observed. Cool the entire mixture for 10 minutes to ensure complete crystal deposition.[6]

-

Filter the resulting dark, shiny crystals of Mn(acac)₃ and dry them under a vacuum over fused CaCl₂.[6] Optimal conversion (around 98%) can be achieved at a 7:1 molar ratio of acetylacetone to KMnO₄ at 75°C for 60 minutes.[6]

Applications in Research and Development

Manganese(III) acetylacetonate is a versatile reagent with numerous applications, primarily stemming from its role as a one-electron oxidant and a catalyst precursor.

Catalysis in Organic Synthesis

Mn(acac)₃ is a widely used catalyst and stoichiometric oxidant in a variety of organic transformations. Its catalytic activity often involves the facile redox cycling between the Mn(III) and Mn(II) states.[4]

-

Oxidation Reactions: It is an effective oxidant for a range of substrates, including phenols, β-dicarbonyl compounds, and thiols.[1][7] The oxidation of phenols can yield quinones, which are important intermediates in the synthesis of pharmaceuticals and dyes.[7]

-

Polymerization: Mn(acac)₃ can act as an initiator for radical polymerization reactions.[8] It has been successfully employed as an initiator in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, demonstrating its versatility in controlled polymer synthesis.[9]

-

Cross-Coupling Reactions: It can catalyze various cross-coupling reactions, which are fundamental in the construction of complex organic molecules.

Materials Science

The compound serves as a valuable precursor in the synthesis of advanced materials.

-

Nanoparticle Synthesis: It is used to produce manganese oxide nanoparticles, which have applications in battery technology and energy storage.[10]

-

Carbon Nanostructures: Mn(acac)₃ can be utilized as a precursor for the growth of carbon nanotubes and other carbon nanostructures through techniques like chemical vapor deposition (CVD).[7][11]

Relevance to Drug Development

While not a therapeutic agent itself, Manganese(III) acetylacetonate plays a significant role in the synthesis of pharmaceutical intermediates.[10] Its catalytic properties enable the efficient construction of molecular scaffolds and the introduction of functional groups that are crucial for the biological activity of drug candidates. Furthermore, manganese-based compounds are being explored as safer alternatives to gadolinium-based MRI contrast agents, and Mn(acac)₃ can serve as a precursor in the development of such agents.[12][13][14]

Experimental Workflows and Diagrams

To illustrate the practical application of Manganese(III) acetylacetonate, a logical workflow for its synthesis and subsequent use as a catalyst is presented below.

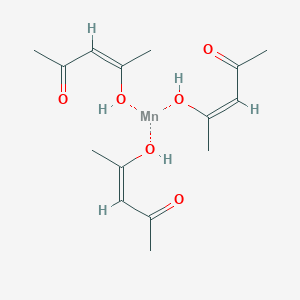

Caption: Synthesis and Catalytic Workflow of Mn(acac)₃.

The diagram above illustrates a typical workflow, starting with the synthesis of Manganese(III) acetylacetonate from common laboratory reagents. The synthesized product then serves as a catalyst in a representative organic oxidation reaction, highlighting its utility in chemical transformations relevant to pharmaceutical and materials synthesis.

Conclusion

Manganese(III) acetylacetonate is a cornerstone reagent for researchers and professionals in chemistry-related fields. Its well-defined properties, straightforward synthesis, and broad applicability as a catalyst and precursor make it an invaluable tool. For those in drug development, its primary utility lies in facilitating the synthesis of complex organic molecules and novel materials, rather than direct therapeutic intervention. The experimental protocols and data presented in this guide are intended to support its effective and safe implementation in various research and development endeavors.

References

- 1. Manganese(III) acetylacetonate technical grade 14284-89-0 [sigmaaldrich.com]

- 2. Manganese(III) acetylacetonate | C15H21MnO6 | CID 12567224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Manganese(III)acetylacetonate | 14284-89-0 | Benchchem [benchchem.com]

- 5. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 6. Preparation of manganese (III) acetylacetonate nanoparticles via an environmentally benign route [academic.hep.com.cn]

- 7. Buy this compound | 14284-89-0 [smolecule.com]

- 8. mdpi.com [mdpi.com]

- 9. Manganese(iii) acetylacetonate initiated RAFT polymerizations: an alternative and versatile RAFT initiator - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. nbinno.com [nbinno.com]

- 11. americanelements.com [americanelements.com]

- 12. Manganese-Based Contrast Agent Could Make MRI Safer - MRI - mobile.Medimaging.net [mobile.medimaging.net]

- 13. Manganese-Based Contrast Agents as Alternatives to Gadolinium: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Manganese-based MRI contrast agent may be safer alternative to gadolinium-based agents | EurekAlert! [eurekalert.org]

Synthesis and Preparation of Manganese(III) Acetylacetonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manganese(III) acetylacetonate (B107027), Mn(acac)₃, is a coordination complex with significant applications as a one-electron oxidizing agent in organic synthesis, a catalyst precursor, and in materials science.[1] Its utility stems from the facile redox cycling between the Mn(III) and Mn(II) states. This document provides a comprehensive overview of the synthesis, preparation, and characterization of Manganese(III) acetylacetonate. Detailed experimental protocols for both traditional and green synthesis methodologies are presented, along with a summary of key quantitative data. Furthermore, this guide touches upon the biological relevance of manganese and its complexes, providing context for professionals in drug development.

Introduction

Manganese is a first-row transition metal capable of existing in a wide range of oxidation states, from -III to +VII.[2] The +3 oxidation state, stabilized in the form of complexes like Manganese(III) acetylacetonate, is of particular interest. Mn(acac)₃ is an octahedral complex where the central manganese(III) ion is coordinated to three bidentate acetylacetonate (acac) ligands.[3] The complex is notable for its high-spin d⁴ electronic configuration, which leads to a Jahn-Teller distortion from a perfect octahedral geometry.[2][4]

This compound serves as a versatile tool in various chemical transformations, including the oxidative coupling of phenols and the oxidation of β-dicarbonyl compounds and thiols.[5] Its role as a catalyst extends to polymerization reactions and other oxidation processes.[1][6] In materials science, Mn(acac)₃ is utilized as a precursor for the synthesis of manganese oxide nanoparticles and carbon nanostructures.[1][5]

For professionals in drug development, understanding the chemistry of such metal complexes is crucial. While Mn(acac)₃ is not a therapeutic agent itself, its properties as an oxidizing agent and its ability to participate in redox reactions are relevant to biological processes. For instance, it can oxidize thiols to disulfides, a key transformation in protein chemistry.[5] Furthermore, the study of manganese complexes serves as a model for understanding the role of manganese in biological systems, such as in the oxygen-evolving complex of photosystem II and manganese-containing enzymes.[1]

Synthesis Methodologies

Two primary methods for the synthesis of Manganese(III) acetylacetonate are prevalent in the literature: a traditional method starting from a manganese(II) salt and a greener, more direct method utilizing potassium permanganate (B83412).

Traditional Synthesis from Manganese(II) Chloride

This method involves the oxidation of a manganese(II) salt in the presence of acetylacetone (B45752). Potassium permanganate is typically used as the oxidizing agent.

Experimental Protocol:

-

Dissolve manganese(II) chloride tetrahydrate and sodium acetate (B1210297) trihydrate in distilled water in a conical flask equipped with a magnetic stirrer.

-

Slowly add acetylacetone to the stirred solution.

-

In a separate beaker, prepare a solution of potassium permanganate in distilled water.

-

Add the potassium permanganate solution dropwise to the reaction mixture with continuous stirring.

-

After the addition is complete, add a further amount of sodium acetate solution.

-

Heat the reaction mixture to approximately 60-70°C for about 10-30 minutes.

-

Cool the solution in an ice bath to precipitate the crude product.

-

Collect the dark, shiny crystals by suction filtration and wash with distilled water.

-

Dry the product in an oven at 60-70°C.

-

Recrystallize the crude product from a suitable solvent system, such as toluene/petroleum ether, to obtain the pure compound.[7][8]

Green Synthesis from Potassium Permanganate

This environmentally benign route directly utilizes potassium permanganate as the manganese source and oxidizing agent, reacting it with acetylacetone in an aqueous medium.[9] This method avoids the use of additional neutralizing agents, leading to a purer product with easier workup.[9]

Experimental Protocol:

-

Dissolve potassium permanganate (KMnO₄) in distilled water with continuous stirring in a water bath.

-

Add distilled acetylacetone to the solution while maintaining vigorous stirring.

-

Continue stirring at a controlled temperature (e.g., 75°C) for a specified duration (e.g., 60 minutes) to maximize the yield.

-

Cool the mixture to allow for complete crystallization of the product.

-

Filter the resulting dark, shiny crystals of Mn(acac)₃.

-

Dry the product under vacuum over a desiccant like fused CaCl₂.

Data Presentation

The following tables summarize the quantitative data associated with the synthesis and properties of Manganese(III) acetylacetonate.

Table 1: Reaction Parameters for the Synthesis of Mn(acac)₃

| Parameter | Traditional Method | Green Method |

| Starting Materials | Manganese(II) chloride tetrahydrate, Acetylacetone, Potassium permanganate, Sodium acetate trihydrate | Potassium permanganate, Acetylacetone |

| Solvent | Water | Water |

| Reaction Temperature | ~60-70°C | 25-75°C |

| Reaction Time | ~30 minutes (heating) | up to 60 minutes |

| Molar Ratio (acac:Mn) | ~8:1 (Example) | 7:1 (Optimized) |

| Yield | Variable | Up to 98% conversion |

Table 2: Physicochemical and Spectroscopic Properties of Mn(acac)₃

| Property | Value/Description |

| Chemical Formula | Mn(C₅H₇O₂)₃ |

| Molecular Weight | 352.26 g/mol [10] |

| Appearance | Dark brown/black shiny crystals |

| Melting Point | 159-161 °C (decomposes)[2] |

| Solubility | Soluble in organic solvents (e.g., toluene, benzene), insoluble in water. |

| Magnetic Moment (µB) | ~4.9 B.M. (high-spin d⁴)[11] |

| FTIR (cm⁻¹) Mn-O stretch | ~565-689 cm⁻¹ |

| UV-Vis (λmax) | ~500 nm (in ethanol)[2] |

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the synthesis of Manganese(III) acetylacetonate.

Caption: Workflow for the traditional synthesis of Mn(acac)₃.

Caption: Workflow for the green synthesis of Mn(acac)₃.

Biological Relevance and Signaling Pathways

While Manganese(III) acetylacetonate is primarily a synthetic reagent, the biological implications of manganese are of significant interest to drug development professionals. Manganese is an essential trace element, but at elevated concentrations, it can be neurotoxic.[7] The neurotoxicity of manganese is associated with the disruption of several key signaling pathways.

It is important to note that the following signaling pathways are related to the effects of manganese ions in biological systems and not directly attributed to the Mn(acac)₃ complex as a whole. However, understanding these pathways provides a crucial context for the biological activity of manganese.

Manganese can impact signaling pathways such as:

-

Mitogen-Activated Protein Kinase (MAPK) pathway: This pathway is involved in cellular processes like proliferation, differentiation, and apoptosis.

-

Protein Kinase B (Akt) and Mammalian Target of Rapamycin (mTOR) pathway: These interconnected pathways are central to cell growth, survival, and metabolism.

-

Nuclear Factor-κB (NF-κB) pathway: A key regulator of the inflammatory response.

The dysregulation of these pathways by excess manganese can lead to oxidative stress, neuroinflammation, and ultimately, neuronal cell death.[7]

Caption: General signaling pathways affected by manganese neurotoxicity.

Conclusion

Manganese(III) acetylacetonate is a valuable compound with well-established synthetic protocols. The choice between the traditional and green synthesis methods will depend on factors such as desired purity, environmental considerations, and available starting materials. The detailed experimental procedures and compiled data in this guide provide a solid foundation for researchers and scientists working with this complex. For professionals in drug development, while Mn(acac)₃ is not a direct therapeutic, an understanding of its redox properties and the broader biological context of manganese is essential for evaluating the potential roles and risks of manganese-containing compounds.

References

- 1. Manganese(III)acetylacetonate | 14284-89-0 | Benchchem [benchchem.com]

- 2. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 3. scribd.com [scribd.com]

- 4. Metal acetylacetonates - Wikipedia [en.wikipedia.org]

- 5. Buy this compound | 14284-89-0 [smolecule.com]

- 6. mdpi.com [mdpi.com]

- 7. Signaling Pathways Involved in Manganese-Induced Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanisms of Mn(OAc)3-based oxidative free-radical additions and cyclizations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preparation of manganese (III) acetylacetonate nanoparticles via an environmentally benign route [academic.hep.com.cn]

- 10. Manganese(III) acetylacetonate | C15H21MnO6 | CID 12567224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. americanelements.com [americanelements.com]

A Comprehensive Technical Guide to Manganese(III) Acetylacetonate (Mn(acac)3)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the physical and chemical characteristics of Manganese(III) acetylacetonate (B107027) (Mn(acac)3), a versatile coordination complex with significant applications in organic synthesis and materials science. This document details its properties, synthesis, and characterization, presenting data in a clear and accessible format for laboratory and research use.

Core Physical and Chemical Properties

Manganese(III) acetylacetonate is a dark brown, crystalline solid.[1] It is a high-spin coordination complex where the central manganese(III) ion is octahedrally coordinated to three acetylacetonate (acac) ligands.[1] Due to the d4 electron configuration of the Mn(III) ion in a high-spin state, the complex exhibits a significant Jahn-Teller distortion, leading to a distorted octahedral geometry.[1][2] This structural feature is crucial to its reactivity and electronic properties.

Table 1: General Physical and Chemical Properties of Mn(acac)3

| Property | Value | Reference(s) |

| Chemical Formula | C15H21MnO6 | [3][4] |

| Molecular Weight | 352.26 g/mol | [3][4] |

| Appearance | Black or dark brown crystalline powder | [1][3] |

| Melting Point | 159-161 °C (decomposes) | [3][5] |

| CAS Number | 14284-89-0 | [3][4] |

Solubility and Stability

Mn(acac)3 is generally soluble in many organic solvents but is insoluble in water.[6][7] Its solubility in organic solvents makes it a useful reagent and catalyst in a variety of organic reactions.[7]

Table 2: Solubility Profile of Mn(acac)3

| Solvent | Solubility | Reference(s) |

| Water | Insoluble/Partly miscible | [8] |

| Benzene (B151609) | Soluble | [1][9] |

| Chloroform | Soluble | [10] |

| Acetone | Soluble | [10] |

| Ethanol | Soluble | [10] |

| Ethyl Acetate (B1210297) | Soluble | [10] |

| Diethyl Ether | Soluble | [10] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [6] |

| Petroleum Ether | Soluble (for recrystallization) | [1] |

Thermogravimetric analysis (TGA) shows that Mn(acac)3 is stable up to approximately 270 °C under an inert atmosphere, after which it undergoes decomposition.[2]

Experimental Protocols

Synthesis of Mn(acac)3

Several methods for the synthesis of Mn(acac)3 have been reported. A common and reliable method involves the oxidation of a manganese(II) salt in the presence of acetylacetone (B45752).

Protocol 1: Oxidation of Manganese(II) Chloride with Potassium Permanganate (B83412)

This method, adapted from multiple sources, provides a high yield of Mn(acac)3.[11][12][13]

Materials:

-

Manganese(II) chloride tetrahydrate (MnCl2·4H2O)

-

Sodium acetate trihydrate (CH3COONa·3H2O)

-

Acetylacetone (Hacac)

-

Potassium permanganate (KMnO4)

-

Deionized water

-

Benzene (for recrystallization)

-

Petroleum ether (for recrystallization)

Procedure:

-

In a flask, dissolve manganese(II) chloride tetrahydrate and sodium acetate trihydrate in deionized water.

-

To this solution, add acetylacetone with stirring.

-

Separately, prepare a solution of potassium permanganate in deionized water. Ensure all KMnO4 is dissolved.

-

Slowly add the potassium permanganate solution to the manganese-acetylacetone mixture with continuous stirring.

-

After the addition is complete, stir the mixture for an additional period.

-

Cool the reaction mixture in an ice bath to precipitate the crude Mn(acac)3.

-

Collect the dark brown solid by filtration and wash with cold deionized water.

-

For purification, recrystallize the crude product from a hot benzene solution by adding petroleum ether and cooling.

-

Collect the purified crystals by filtration and dry under vacuum.

A "green" synthesis route has also been developed, which avoids the use of sodium acetate and starts from KMnO4 and acetylacetone directly in an aqueous medium, achieving a high conversion rate of up to 98%.[3]

Characterization of Mn(acac)3

A typical workflow for the characterization of synthesized Mn(acac)3 is outlined below.

Spectroscopic Characterization:

-

Infrared (IR) Spectroscopy: To confirm the coordination of the acetylacetonate ligand to the manganese center.

-

NMR Spectroscopy (Evans Method): To determine the paramagnetic nature of the complex and its magnetic moment, which confirms the high-spin Mn(III) electronic state.[12] The 1H-NMR spectrum will show broad and downfield shifted resonances characteristic of a paramagnetic compound.[13]

-

UV-Vis Spectroscopy: A broad absorption band around 500 nm is characteristic of the d-d transition (5Eg → 5T2g) in the high-spin d4 Mn(III) complex.[1][12]

Structural Details and Electronic Configuration

The Mn(III) center in Mn(acac)3 has a d4 electronic configuration. In the high-spin state, the electrons are arranged as (t2g)3(eg)1.[1] According to the Jahn-Teller theorem, this degenerate electronic state leads to a geometric distortion of the octahedral coordination sphere to lift the degeneracy and lower the overall energy of the molecule.[1][12] This results in a tetragonally distorted octahedron, with either two elongated or two compressed Mn-O bonds compared to the other four.[1]

Applications in Drug Development and Organic Synthesis

Mn(acac)3 is a versatile one-electron oxidizing agent used in a variety of organic transformations.[2] Its ability to facilitate radical reactions makes it a valuable tool in the synthesis of complex organic molecules, which can be precursors or components of pharmacologically active compounds. Its catalytic activity often relies on the facile redox cycling between the Mn(III) and Mn(II) states. Applications include:

-

Oxidative coupling of phenols.[2]

-

Initiation of polymerization reactions.

-

Catalysis of various oxidation processes.

-

Use as a precursor for the synthesis of manganese oxide nanoparticles, which have applications in battery technology and catalysis.

-

It also serves as a drier in solvent-borne alkyd paints.

References

- 1. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 2. researchgate.net [researchgate.net]

- 3. Preparation of manganese (III) acetylacetonate nanoparticles via an environmentally benign route [academic.hep.com.cn]

- 4. Spectroscopic Characteristics of Highly Selective Manganese Catalysis in Acqueous Polyurethane Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. americanelements.com [americanelements.com]

- 8. chemicaljournals.com [chemicaljournals.com]

- 9. researchgate.net [researchgate.net]

- 10. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 11. magritek.com [magritek.com]

- 12. azom.com [azom.com]

- 13. Direct synthesis of tris(acetylacetonato)manganese(III) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to the Solubility of Manganese(III) Acetylacetonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility characteristics of manganese(III) acetylacetonate (B107027), a pivotal coordination compound in various chemical applications. This document is tailored for professionals in research, scientific, and drug development fields, offering detailed data, experimental protocols, and visual workflows to support advanced applications.

Core Topic: Solubility of Manganese(III) Acetylacetonate

Manganese(III) acetylacetonate, with the chemical formula Mn(C₅H₇O₂)₃, is an organometallic compound widely utilized as a catalyst and precursor in organic synthesis.[1] Its efficacy in these roles is significantly influenced by its solubility in organic solvents. A comprehensive understanding of its solubility profile is therefore crucial for optimizing reaction conditions, ensuring reproducibility, and scaling up chemical processes.

Quantitative Solubility Data

The solubility of manganese(III) acetylacetonate varies across different organic solvents, a critical consideration for its application in solution-based chemical reactions. The following table summarizes the available quantitative and qualitative solubility data for manganese(III) acetylacetonate in a range of common organic solvents.

| Solvent | Chemical Formula | Solubility ( g/100 g solvent) | Temperature (°C) | Observations |

| Benzene | C₆H₆ | 13.86 | 25 | Soluble |

| Methanol | CH₃OH | 34.84 | 30 | Soluble |

| n-Heptane | C₇H₁₆ | 0.90 | 25 | Sparingly soluble |

| Chloroform (B151607) | CHCl₃ | Soluble | Not Specified | Forms a solvate with chloroform.[2] |

| Acetone | C₃H₆O | Soluble | Not Specified | - |

| Ethyl Acetate | C₄H₈O₂ | Soluble[3] | Not Specified | - |

| Diethyl Ether | C₄H₁₀O | Soluble | Not Specified | - |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Soluble[4] | Not Specified | Used to overcome solubility issues in other solvents.[4] |

| Acetonitrile | C₂H₃N | Soluble | Not Specified | Used as a solvent for electrochemical studies. |

| Dichloromethane (DCM) | CH₂Cl₂ | Soluble | Not Specified | Used as a solvent for electrochemical studies. |

| Tetrahydrofuran (THF) | C₄H₈O | Soluble | Not Specified | Used as a solvent for electrochemical studies. |

| Dimethylformamide (DMF) | C₃H₇NO | Soluble | Not Specified | Used as a solvent for electrochemical studies. |

| Water | H₂O | Slightly Soluble | Not Specified | - |

Experimental Protocols for Solubility Determination

A standardized experimental protocol is essential for obtaining reliable and reproducible solubility data. The following methodology is based on established principles for determining the solubility of organic compounds and can be adapted for manganese(III) acetylacetonate.

Protocol: Determination of Solubility via the Isothermal Saturation Method

1. Objective: To determine the solubility of manganese(III) acetylacetonate in a specific organic solvent at a constant temperature.

2. Materials:

- Manganese(III) acetylacetonate (high purity)

- Selected organic solvent (analytical grade)

- Thermostatically controlled shaker or magnetic stirrer with a hot plate

- Calibrated thermometer

- Analytical balance

- Volumetric flasks and pipettes

- Syringe filters (chemically compatible with the solvent)

- Vials with airtight caps

- Spectrophotometer or other suitable analytical instrument for quantification

3. Procedure:

4. Data Reporting:

- Report the solubility value along with the specific solvent and the temperature at which the measurement was conducted.

- It is recommended to perform the experiment in triplicate to ensure the precision of the results.

Visualizing Workflows and Relationships

Diagrams are powerful tools for illustrating experimental workflows and the logical relationships in chemical processes. The following diagrams were created using the DOT language to visualize key aspects of working with manganese(III) acetylacetonate.

Experimental Workflow for Solubility Determination

The following diagram outlines the key steps in the experimental determination of the solubility of manganese(III) acetylacetonate.

Caption: Experimental workflow for determining solubility.

Catalytic Cycle of Manganese(III) Acetylacetonate in an Oxidation Reaction

Manganese(III) acetylacetonate is a well-known catalyst for various oxidation reactions. The diagram below illustrates a generalized catalytic cycle.

Caption: Generalized catalytic cycle for Mn(acac)3 oxidation.

References

- 1. americanelements.com [americanelements.com]

- 2. Formation of a solvate of manganese(III) acetylacetonate with chloroform | Kondensirovannye sredy i mezhfaznye granitsy = Condensed Matter and Interphases [journals.vsu.ru]

- 3. 14284-89-0 CAS MSDS (Manganic acetylacetonate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Safe Handling of Manganese(III) Acetylacetonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety data and handling precautions for Manganese(III) acetylacetonate (B107027) (Mn(acac)3). The information is compiled to ensure the safe use of this compound in a laboratory setting, particularly within research and development environments.

Chemical Identification and Properties

Manganese(III) acetylacetonate, with the CAS number 14284-89-0, is a coordination complex widely used in catalysis and materials science.[1] A summary of its key physical and chemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C15H21MnO6 | [2] |

| Molecular Weight | 352.26 g/mol | [3] |

| Appearance | Black crystalline powder | [4] |

| Melting Point | 159-161 °C (decomposes) | [4] |

| Solubility | Insoluble in water | [5] |

| Synonyms | Mn(acac)3, Manganic acetylacetonate, Tris(2,4-pentanedionato)manganese(III) | [2][4][6] |

Hazard Identification and Classification

Mn(acac)3 is classified as a hazardous substance.[5] The GHS classification indicates several health risks associated with exposure.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory system) | H335: May cause respiratory irritation |

Chronic inhalation or ingestion of manganese compounds may lead to "manganism," a condition characterized by neurological symptoms similar to Parkinson's disease.[9]

Handling and Storage Precautions

Proper handling and storage procedures are critical to minimize the risks associated with Mn(acac)3.

| Control Measure | Specification | Source |

| Ventilation | Handle in a well-ventilated area or under a chemical fume hood. | [1][6] |

| Eye Protection | Wear safety glasses with side-shields or goggles. | [6][7] |

| Hand Protection | Wear appropriate chemical-resistant gloves. | [1][7] |

| Skin and Body Protection | Wear a lab coat. | [1] |

| Respiratory Protection | Use a respirator if dust is generated and ventilation is inadequate. | [1] |

-

Avoid contact with skin and eyes.[7]

-

Keep away from incompatible materials such as strong oxidizing agents.[1]

-

Store in a tightly closed container in a dry and well-ventilated place.[1][6][7]

-

Keep away from heat and sources of ignition.[5]

-

Store at room temperature (20-25°C).[1]

-

Protect from light and moisture.[1]

Emergency Procedures

In the event of exposure or a spill, the following first-aid and emergency measures should be taken.

| Exposure Route | First-Aid Measures | Source |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. | [2][7] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician if irritation persists. | [2][7] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a physician. | [2][7] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison center or physician. | [7][9] |

For spills, evacuate the area, wear appropriate PPE, and use a dry clean-up method that avoids generating dust.[5] Collect the spilled material in a suitable, labeled container for disposal.[5] Prevent the material from entering drains.[5][7]

Disposal Considerations

Dispose of Mn(acac)3 and its containers in accordance with local, state, and federal regulations.[1] Do not dispose of it in regular trash or down the drain.[1]

Visualized Workflows and Logical Relationships

To further aid in the safe handling of Mn(acac)3, the following diagrams illustrate a standard experimental workflow and the logical connections between hazard identification and required precautions.

Caption: Standard workflow for safely handling Mn(acac)3 in a laboratory setting.

References

- 1. How to Store and Handle Manganic Acetylacetonate Safely? - Knowledge [allgreenchems.com]

- 2. fishersci.com [fishersci.com]

- 3. Manganese(III) acetylacetonate | C15H21MnO6 | CID 12567224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Manganese(III) acetylacetonate | Mn(acac)3 | C15H21MnO6 - Ereztech [ereztech.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. geneseo.edu [geneseo.edu]

- 8. Manganese, tris(2,4-pentanedionato-O,O')-, (OC-6-11)- | C15H24MnO6 | CID 11046384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. Manganese(III) acetylacetonate SDS - Download & Subscribe for Updates [sdsmanager.com]

Unraveling the Electronic and Magnetic Landscape of Manganese(III) Acetylacetonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Manganese(III) acetylacetonate (B107027), commonly abbreviated as Mn(acac)₃, stands as a pivotal coordination complex in the fields of catalysis, materials science, and as a precursor in synthetic chemistry. Its intriguing electronic structure and magnetic behavior, governed by the d⁴ electron configuration of the Manganese(III) ion, make it a subject of extensive research. This technical guide provides an in-depth exploration of the electronic and magnetic properties of Mn(acac)₃, supported by experimental data and detailed methodologies.

Electronic Structure: The Jahn-Teller Effect in Action

The electronic configuration of the Mn(III) ion is [Ar]3d⁴. In an octahedral ligand field, such as the one created by the three bidentate acetylacetonate ligands, the d-orbitals split into a lower energy t₂g set and a higher energy e_g set. For a high-spin d⁴ complex like Mn(acac)₃, the electron configuration is t₂g³e_g¹.[1] This results in an uneven occupation of the degenerate e_g orbitals, leading to a geometric distortion known as the Jahn-Teller effect.[1][2] This distortion lifts the degeneracy of the e_g orbitals, resulting in a more stable, lower-symmetry structure.[1]

The Jahn-Teller distortion in Mn(acac)₃ typically manifests as a tetragonal elongation or compression of the MnO₆ octahedron.[3] This means that two of the trans Mn-O bonds are either longer (elongation) or shorter (compression) than the other four equatorial bonds.[3] Experimental evidence from X-ray crystallography has confirmed the existence of various crystalline forms of Mn(acac)₃, exhibiting different degrees and types of Jahn-Teller distortion.[3][4] Gas-phase electron diffraction studies have also provided evidence of a static Jahn-Teller effect, revealing a tetragonally elongated MnO₆ octahedron.[5][6][7]

Magnetic Properties: A Paramagnetic High-Spin Complex

With four unpaired electrons in its high-spin d⁴ configuration, Mn(acac)₃ is paramagnetic.[8][9] Its magnetic properties are a direct consequence of these unpaired electrons and are significantly influenced by the electronic structure and the Jahn-Teller distortion. The magnetic susceptibility of Mn(acac)₃ can be determined experimentally using methods such as the Evans NMR method or by direct measurement with a magnetometer.[8][10]

The effective magnetic moment (μ_eff) for a high-spin d⁴ ion is theoretically predicted to be 4.90 μ_B.[8] Experimental values for Mn(acac)₃ are in close agreement with this prediction, confirming its high-spin nature.[8][11]

Quantitative Data Summary

The following tables summarize key quantitative data reported for Manganese(III) acetylacetonate.

Table 1: Crystallographic Data of Mn(acac)₃ Polymorphs

| Crystalline Form | Distortion Type | Axial Mn-O Bond Lengths (Å) | Equatorial Mn-O Bond Lengths (Å) | Reference(s) |

| Elongated | Tetragonal Elongation | 2.12 | 1.93 | [3] |

| Compressed | Tetragonal Compression | 1.95 | 2.00 | [3] |

| Gas Phase | Tetragonal Elongation | 2.157 | 1.946, 1.932 | [5] |

| γ-form | Tetragonal Elongation | ~2.12 / 2.15 | ~1.93 | [11][12] |

| δ-form | Orthorhombic Distortion | - | - | [13] |

| ε-form | Orthorhombic Distortion | - | - | [13] |

Table 2: Spectroscopic Data for Mn(acac)₃

| Technique | Parameter | Value | Reference(s) |

| UV-Vis Spectroscopy | Absorption Maximum (d-d transition) | ~500 nm | [2] |

| UV-Vis Spectroscopy | Metal-to-Ligand Charge Transfer | < 400 nm | [14] |

| High-Frequency EPR | Zero-field splitting (D) | -4.52(2) cm⁻¹ | [15][16][17] |

| High-Frequency EPR | Rhombicity ( | E | ) |

| High-Frequency EPR | g_iso | 1.99(1) | [15][16][17] |

Table 3: Magnetic Properties of Mn(acac)₃

| Parameter | Value | Method | Reference(s) |

| Effective Magnetic Moment (μ_eff) | 4.33 μ_B | Evans Method | [8] |

| Effective Magnetic Moment (μ_eff) | 4.85 μ_B | Magnetic Susceptibility Measurement | [11] |

| Molar Susceptibility (χ_m) | 1.00 x 10⁻⁷ m³ mol⁻¹ | Evans Method | [8] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of Mn(acac)₃ are crucial for reproducible research.

Synthesis of Manganese(III) Acetylacetonate

Several methods for the synthesis of Mn(acac)₃ have been reported. A common and reliable method involves the oxidation of a Manganese(II) salt in the presence of acetylacetone (B45752).[9][18]

Materials:

-

Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)

-

Sodium acetate (B1210297) trihydrate (CH₃COONa·3H₂O)

-

Acetylacetone (acacH)

-

Potassium permanganate (B83412) (KMnO₄)

-

Deionized water

Procedure:

-

Dissolve Manganese(II) chloride tetrahydrate and sodium acetate trihydrate in deionized water in a conical flask.[9]

-

Add acetylacetone to this solution and stir the mixture.[9]

-

In a separate beaker, prepare a solution of potassium permanganate in deionized water.

-

Slowly add the potassium permanganate solution dropwise to the stirred manganese/acetylacetone mixture.[9] A dark precipitate of Mn(acac)₃ will form.

-

Continue stirring for a specified period (e.g., 10 minutes) to ensure the completion of the reaction.[9]

-

Heat the mixture gently (e.g., to 60-70°C) for a short duration (e.g., 15 minutes) and then cool it in an ice bath to promote crystallization.[9]

-

Collect the dark, crystalline product by vacuum filtration using a Büchner funnel.[2][9]

-

Wash the crystals with cold deionized water and then with a small amount of cold petroleum ether.[9]

-

Dry the product in a vacuum desiccator.[9]

An alternative "green" synthesis method utilizes the direct reaction of potassium permanganate with acetylacetone in an aqueous medium.[19][20]

Single-Crystal X-ray Diffraction

To determine the precise molecular structure and investigate the Jahn-Teller distortion, single crystals of Mn(acac)₃ suitable for X-ray diffraction are required.

Procedure:

-

Grow single crystals of the synthesized Mn(acac)₃. This can be achieved by slow evaporation of a saturated solution of the complex in a suitable solvent (e.g., benzene, toluene, or a mixture with petroleum ether).[2]

-

Mount a suitable single crystal on a goniometer head.

-

Collect diffraction data at a controlled temperature (e.g., 100 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).[13]

-

Process the collected data (integration, scaling, and absorption correction).

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and bond angles.

Magnetic Susceptibility Measurement (Evans Method)

The Evans method is a convenient NMR-based technique to determine the magnetic susceptibility of a paramagnetic substance in solution.[8][10]

Procedure:

-

Prepare a solution of the paramagnetic sample (Mn(acac)₃) of a known concentration in a suitable deuterated solvent (e.g., CDCl₃) containing a small amount of an internal reference standard (e.g., tetramethylsilane, TMS, or t-butanol).[8]

-

Prepare a reference NMR tube containing the same solvent and reference standard but without the paramagnetic sample.

-

Acquire the ¹H NMR spectrum of both the sample and the reference solution.

-

Measure the chemical shift difference (Δδ) of the reference standard signal in the two spectra.

-

Calculate the molar magnetic susceptibility (χ_m) using the Evans equation: χ_m = (Δδ * M) / (c * S * f) where Δδ is the chemical shift difference in Hz, M is the molar mass of the solute, c is the concentration of the solution in g/mL, S is a constant related to the shape of the sample, and f is the oscillator frequency of the NMR spectrometer.[8]

-

Correct the molar susceptibility for the diamagnetism of the constituent atoms to obtain the paramagnetic susceptibility.

-

Calculate the effective magnetic moment (μ_eff) using the equation: μ_eff = 2.828 * √(χ_p * T) where χ_p is the paramagnetic susceptibility and T is the absolute temperature.[8]

Visualizing the Concepts

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Caption: d-orbital splitting and Jahn-Teller distortion in Mn(acac)₃.

Caption: Workflow for the characterization of Mn(acac)₃.

Conclusion

The electronic structure and magnetic properties of Manganese(III) acetylacetonate are intrinsically linked, with the Jahn-Teller effect playing a central role in defining its molecular geometry and influencing its magnetic behavior. A thorough understanding of these properties, grounded in robust experimental data, is essential for its application in various scientific and industrial domains. This guide provides a foundational understanding and practical methodologies for researchers and professionals working with this versatile coordination complex.

References

- 1. Manganese(III)acetylacetonate | 14284-89-0 | Benchchem [benchchem.com]

- 2. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 3. Metal acetylacetonates - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. The Structure of Mn(acac)3 -Experimental Evidence of a Static Jahn-Teller Effect in the Gas Phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. magritek.com [magritek.com]

- 9. azom.com [azom.com]

- 10. studylib.net [studylib.net]

- 11. Electronic Structure and Magnetic Properties of a High-Spin MnIII Complex: [Mn(mesacac)3 ] (mesacac=1,3-Bis(2,4,6-trimethylphenyl)-propane-1,3-dionato) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. High-frequency and -field EPR spectroscopy of tris(2,4-pentanedionato)manganese(III): investigation of solid-state versus solution Jahn-Teller effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. scribd.com [scribd.com]

- 19. Preparation of manganese (III) acetylacetonate nanoparticles via an environmentally benign route [academic.hep.com.cn]

- 20. Direct synthesis of tris(acetylacetonato)manganese(III) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Jahn-Teller distortion in Mn(acac)3 complexes.

An In-Depth Technical Guide to Jahn-Teller Distortion in Tris(acetylacetonato)manganese(III) [Mn(acac)₃]

Executive Summary

Tris(acetylacetonato)manganese(III), or Mn(acac)₃, is a coordination complex that serves as a classic textbook example of the Jahn-Teller (JT) effect. As a high-spin d⁴ transition metal complex, its electronically degenerate ground state in a perfect octahedral geometry is unstable. This instability is lifted by a geometric distortion, which lowers the overall energy of the system. This guide provides a detailed examination of the theoretical underpinnings, quantitative structural and spectroscopic data, and experimental protocols used to characterize the Jahn-Teller distortion in Mn(acac)₃. The content is tailored for researchers, scientists, and professionals in drug development who may utilize manganese complexes in catalytic or other applications where understanding their precise geometry and electronic structure is critical.

Theoretical Background: The Jahn-Teller Effect in a High-Spin d⁴ System

The Jahn-Teller theorem states that any non-linear molecule in an electronically degenerate state will undergo a geometric distortion that removes this degeneracy, thereby lowering the overall energy of the molecule.[1] The Mn(III) cation in Mn(acac)₃ has a d⁴ electron configuration. In the presence of the six oxygen atoms from the three bidentate acetylacetonate (B107027) ligands, which create a pseudo-octahedral ligand field, the five d-orbitals split into a lower-energy, triply degenerate t₂g set (dxy, dxz, dyz) and a higher-energy, doubly degenerate e_g set (dz², dx²-y²).[1]

For a high-spin d⁴ complex like Mn(acac)₃, the electrons are configured as (t₂g)³(e_g)¹.[1] The single electron in the e_g set can occupy either the dz² or the dx²-y² orbital, leading to a doubly degenerate ⁵E_g ground state. This degeneracy is the prerequisite for the Jahn-Teller effect. The distortion lowers the symmetry from octahedral (O_h) to tetragonal (D₄h), removing the degeneracy of the e_g orbitals.

Two primary modes of tetragonal distortion are possible:

-

Tetragonal Elongation: The two axial Mn-O bonds (along the z-axis) lengthen, while the four equatorial Mn-O bonds (in the xy-plane) shorten. This stabilizes the dz² orbital (which has significant electron density along the z-axis) and destabilizes the dx²-y² orbital. The single e_g electron occupies the stabilized dz² orbital, resulting in a net energy decrease.

-

Tetragonal Compression: The two axial Mn-O bonds shorten, and the four equatorial bonds lengthen. This stabilizes the dx²-y² orbital and destabilizes the dz² orbital. The single e_g electron would then occupy the stabilized dx²-y² orbital.

For Mn(acac)₃, experimental and computational studies have shown that tetragonal elongation is the "natural" form of the Jahn-Teller distortion, particularly in the gas and solution phases where intermolecular packing forces are absent.[2][3][4][5][6] However, both compressed and elongated structures have been observed in different crystalline polymorphs, indicating that crystal packing effects can influence the final observed geometry.[2][3][4]

Quantitative Data Analysis

The geometric and electronic consequences of the Jahn-Teller distortion in Mn(acac)₃ have been quantified by various experimental techniques. The data below is summarized for comparative analysis.

Structural Data: Mn-O Bond Lengths

The most direct evidence of the Jahn-Teller distortion comes from the measurement of Mn-O bond lengths. Gas-phase studies provide insight into the intrinsic molecular structure, while solid-state data reveal the influence of the crystal lattice.

| Technique | Sample Phase | Axial Mn-O Bond Lengths (Å) | Equatorial Mn-O Bond Lengths (Å) | Symmetry | Reference(s) |

| Gas-Phase Electron Diffraction (GED) | Gas | 2.157(16) | 1.946(5) and 1.932(5) | C₂ | [6][7][8] |

| X-ray Diffraction (XRD) | Solid (γ-form) | ~2.12 | ~1.93 | Distorted Octahedral | [9] |

Table 1: Comparison of Mn-O bond lengths in Mn(acac)₃ determined by different experimental methods. The significant difference between axial and equatorial bond lengths is the primary indicator of a strong static Jahn-Teller effect.

Spectroscopic and Magnetic Parameters

Spectroscopic techniques, particularly High-Frequency and -Field Electron Paramagnetic Resonance (HFEPR), are highly sensitive to the electronic environment of the Mn(III) ion. The parameters derived from these experiments provide quantitative insight into the magnitude and nature of the distortion.

| Parameter | Value | Significance | Technique | Reference(s) |

| Zero-Field Splitting (D) | -4.52(2) cm⁻¹ | Describes the axial zero-field splitting; a negative sign corresponds to a tetragonally elongated geometry.[2][3][5] | HFEPR | [3][5] |

| Zero-Field Splitting (E) | |0.25(2)| cm⁻¹ | Describes the rhombic (in-plane) distortion, indicating a deviation from pure tetragonal symmetry. | HFEPR | [3][5] |

| g-value (g_iso) | 1.99(1) | Isotropic g-factor. | HFEPR | [3][5] |

| Effective Magnetic Moment (μ_eff) | 4.85 μ_B | Confirms the high-spin (S=2) state of the Mn(III) ion. | Magnetic Susceptibility | [9] |

| d-d Transition (⁵E_g → ⁵T₂g) | ~500 nm | Corresponds to the energy gap (Δ_o) between the t₂g and e_g orbitals. The broadness of the peak is characteristic of a JT-distorted complex. | UV-Vis Spectroscopy | [1] |

Table 2: Key spectroscopic and magnetic parameters for Mn(acac)₃. The negative D value from HFEPR is a crucial piece of evidence confirming tetragonal elongation as the ground state distortion.

Visualization of Key Concepts and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the electronic principles and experimental processes involved in studying the Jahn-Teller effect in Mn(acac)₃.

Caption: d-Orbital splitting diagram for a high-spin d⁴ Mn(III) ion.

References

- 1. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 2. High-frequency and -field EPR spectroscopy of tris(2,4-pentanedionato)manganese(III): investigation of solid-state versus solution Jahn-Teller effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. The Structure of Mn(acac)3 -Experimental Evidence of a Static Jahn-Teller Effect in the Gas Phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Spectroscopic data (IR, UV-Vis, NMR) of Manganese(III) acetylacetonate.

An In-depth Technical Guide to the Spectroscopic Data of Manganese(III) Acetylacetonate (B107027)

Introduction

Manganese(III) acetylacetonate, often abbreviated as Mn(acac)₃, is a coordination complex with the formula Mn(C₅H₇O₂)₃. It is a dark brown, crystalline solid that is soluble in organic solvents. As a high-spin d⁴ complex, Mn(acac)₃ is paramagnetic and subject to Jahn-Teller distortion, resulting in a tetragonally distorted octahedral geometry.[1][2] This guide provides a comprehensive overview of the spectroscopic data (IR, UV-Vis, and NMR) for Mn(acac)₃, intended for researchers, scientists, and professionals in drug development who may use this compound as a catalyst, precursor, or imaging agent.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a crucial technique for identifying the functional groups and coordination of the acetylacetonate (acac) ligand to the manganese center. The bidentate coordination of the acac ligand through its two oxygen atoms results in a delocalized π-system within the chelate ring, leading to characteristic vibrational bands.

Data Presentation: IR Spectroscopy

| Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| 1577 - 1585 | ν(C=O) + ν(C=C) stretching | [1][3][4] |

| 1520 - 1522 | ν(C=C) + ν(C-C) stretching | [1][3][5] |

| 1278 | ν(C-C) + ν(C-O) stretching | [1][3] |

| ~590 | ν(Mn-O) stretching | [5] |

| 417 - 689 | Mn-O vibrations | [6] |

Note: The exact positions of the peaks can vary slightly depending on the sample preparation method (e.g., Nujol mull, ATR) and the crystalline form of the complex.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

A small amount of the solid Mn(acac)₃ sample is placed directly onto the diamond crystal of an ATR-equipped FTIR spectrometer. The anvil is lowered to ensure good contact between the sample and the crystal. The spectrum is then recorded over a range of 4000–400 cm⁻¹.[7] Data processing typically involves baseline correction and normalization.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of Mn(acac)₃ provides insights into both ligand-centered and metal-centered (d-d) electronic transitions. The high-spin d⁴ configuration of the Mn(III) ion in a distorted octahedral field gives rise to several spin-allowed transitions.

Data Presentation: UV-Vis Spectroscopy

| Wavelength (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Assignment | Solvent | Reference(s) |

| ~293 | - | Ligand-centered (π → π*) transition | Methanol (B129727) | [8] |

| ~361 | - | Ligand-to-Metal Charge Transfer (LMCT) | Methanol | [8] |

| ~400 | Low | d-d transition (⁵B₁g → ⁵E_g) | Ethanol | [9] |

| ~500 | Broad | d-d transition (⁵E_g → ⁵T₂g) | - | [2] |

| ~600 | Low | d-d transition (⁵B₁g → ⁵B₂g) | Ethanol | [9] |

| ~800 | Low | d-d transition (⁵B₁g → ⁵A₁g) | Ethanol | [9] |

Note: The d-d transitions are typically broad and have low molar absorptivities, and they can sometimes be obscured by the more intense charge-transfer bands.[8]

Experimental Protocol: UV-Vis Spectroscopy

A solution of Mn(acac)₃ is prepared in a suitable UV-transparent solvent, such as methanol or ethanol, at a known concentration.[8][9] The electronic absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer, typically over a range of 200–900 nm. A cuvette containing the pure solvent is used as a reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The paramagnetic nature of Mn(acac)₃ significantly influences its NMR spectra. The unpaired electrons cause large chemical shifts, significant line broadening, and a decrease in relaxation times, making standard NMR analysis for structural elucidation challenging. However, these properties can be exploited to study the electronic structure and magnetic properties of the complex.

Data Presentation: NMR Spectroscopy

| Nucleus | Technique | Key Observations | Reference(s) |

| ¹H | Solution-state NMR | Resonances are extremely broad and shifted far downfield from the typical diamagnetic range, confirming the paramagnetic nature of the complex.[10][11] | [10][11] |

| ¹H | Evans Method | Used to determine the effective magnetic moment (μ_eff), which is typically ~4.9 μ_B, corresponding to 4 unpaired electrons (high-spin d⁴ configuration).[10][12] | [10][12] |

| ¹³C | Solid-state MAS NMR | The paramagnetic interaction enhances spectral resolution, allowing the technique to be used as a structural fingerprint to probe Jahn-Teller distortions.[13] | [13] |

| ¹⁷O | Solution-state NMR | The signal is significantly shifted downfield (e.g., ~70,000-90,000 cps relative to H₂¹⁷O) with a linewidth of ~2670 cps at room temperature.[14] Used to estimate metal-oxygen bond covalency. | [14][15] |

Experimental Protocol: ¹H-NMR for Magnetic Susceptibility (Evans Method)

-

Preparation : Two NMR tubes are prepared with a solvent containing a reference compound (e.g., 10% t-butanol in CDCl₃).[11]

-

Sample : A precisely weighed amount of Mn(acac)₃ (e.g., ~5 mg) is added to one of the NMR tubes.[11]

-

Measurement : ¹H-NMR spectra of both the reference solution and the sample solution are acquired. A "paramagnetic protocol" with a short scan time is often used.[10][11]

-

Calculation : The chemical shift difference (Δδ) between the reference signal in the two solutions is used to calculate the molar magnetic susceptibility (χ_M) and subsequently the effective magnetic moment (μ_eff), which reveals the number of unpaired electrons.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis and spectroscopic characterization of Mn(acac)₃.

Relationship Between Spectroscopy and Molecular Information

Caption: Logical relationship between spectroscopic techniques and the information they provide for Mn(acac)₃.

References

- 1. Manganese(III)acetylacetonate | 14284-89-0 | Benchchem [benchchem.com]

- 2. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 3. iiste.org [iiste.org]

- 4. academic.oup.com [academic.oup.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. Spectroscopic Characteristics of Highly Selective Manganese Catalysis in Acqueous Polyurethane Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. magritek.com [magritek.com]

- 11. azom.com [azom.com]

- 12. scribd.com [scribd.com]

- 13. Probing Jahn-Teller distortions in Mn(acac)3 through paramagnetic interactions in solid-state MAS NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.aip.org [pubs.aip.org]

- 15. pubs.aip.org [pubs.aip.org]

A Technical Guide to the Thermal Stability and Decomposition of Tris(acetylacetonato)manganese(III)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of tris(acetylacetonato)manganese(III), commonly known as Mn(acac)3. A thorough understanding of its thermal stability and decomposition pathways is critical for its application in various fields, including catalysis, materials science, and as a precursor in chemical synthesis. This document outlines key decomposition parameters, experimental methodologies for thermal analysis, and visual representations of the decomposition process.

Thermal Decomposition Profile of Mn(acac)3

The thermal stability of Mn(acac)3 is influenced by the surrounding atmosphere and the physical state of the compound. The decomposition process is multi-stepped, involving the sequential loss of acetylacetonate (B107027) (acac) ligands and the reduction of the manganese center.

In an inert atmosphere, the decomposition of Mn(acac)3 begins with a melting and reduction process to form bis(acetylacetonato)manganese(II) (Mn(acac)2) in a temperature range of 140–240°C.[1] This intermediate compound subsequently decomposes at higher temperatures (500–550°С) to yield a mixture of manganese oxides (MnO, Mn3O4, Mn2O3) and carbonaceous residue.[1] Under vacuum, partial thermal decomposition has been observed even at 125°C in the gas phase.[2][3]

In an oxidative atmosphere, such as air, the thermolysis of Mn(acac)3 supported on γ-alumina involves the partial elimination and oxidation of the acetylacetonate ligands between 152-277°C.[4][5] Complete oxidative destruction of the ligands occurs at higher temperatures, between 327-427°C, resulting in the formation of manganese oxide species on the support surface.[4][5]

Thermogravimetric analysis (TGA) has shown that the compound is generally stable up to approximately 270°C.[6][7] However, some studies have reported decomposition beginning at lower temperatures, around 155-160°C, without a distinct melting point.[8]

Quantitative Decomposition Data

The following table summarizes the key quantitative data related to the thermal decomposition of Mn(acac)3 under various conditions.

| Parameter | Value | Conditions/Atmosphere | Analytical Method | Reference |

| Initial Decomposition | 140–240°C | Inert Atmosphere | TGA, DSC, MS, IR, XRD | [1] |

| Decomposition Temperature | 155-160°C | Not specified | Not specified | [8] |

| Stability Limit | ~270°C | Not specified | TGA | [6][7] |

| Partial Decomposition | 125(5)°C | Gas Phase (Vacuum) | Gas-Phase Electron Diffraction | [2][3] |

| Ligand Elimination (Oxidative) | 152-277°C (425–550 K) | Air (on γ-Alumina) | TGA, DTA, FTIR, XRD | [4][5] |

| Complete Ligand Destruction | 327-427°C (600–700 K) | Air (on γ-Alumina) | TGA, DTA, FTIR, XRD | [4][5] |

| Final Decomposition | 500–550°C | Inert Atmosphere | TGA, DSC, MS, IR, XRD | [1] |

Experimental Protocols for Thermal Analysis

The characterization of the thermal decomposition of Mn(acac)3 typically involves a combination of thermoanalytical techniques. Below are generalized methodologies for the key experiments cited in the literature.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature-dependent mass loss of Mn(acac)3, indicating decomposition and the formation of volatile products.

Methodology:

-

A precise mass of the Mn(acac)3 sample (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

The crucible is placed in the TGA furnace.

-

The furnace is purged with a specific gas (e.g., nitrogen for an inert atmosphere or air for an oxidative atmosphere) at a controlled flow rate (e.g., 20-50 mL/min).

-

The sample is heated at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., from room temperature to 800°C).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset of decomposition, temperature ranges of mass loss, and the mass of the final residue.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in Mn(acac)3, such as melting, crystallization, and decomposition.

Methodology:

-

A small amount of the Mn(acac)3 sample (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan.

-

An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (inert or oxidative).

-

The differential heat flow between the sample and the reference is measured as a function of temperature.

-

The resulting DSC thermogram reveals endothermic (e.g., melting) and exothermic (e.g., decomposition) events.

Mass Spectrometry (MS) Coupled with Thermal Analysis

Objective: To identify the volatile products evolved during the thermal decomposition of Mn(acac)3.

Methodology:

-

The outlet gas stream from the TGA or a dedicated pyrolysis setup is introduced into the ion source of a mass spectrometer.

-

As the Mn(acac)3 sample is heated, the evolved gaseous decomposition products are ionized.

-

The mass spectrometer separates the ions based on their mass-to-charge ratio (m/z).

-

Mass spectra are recorded continuously as a function of temperature, allowing for the identification of specific fragments and molecules released at different stages of decomposition. High-resolution mass spectrometry (HRMS) can be employed for precise elucidation of decomposition pathways.[6]

Visualizing the Thermal Analysis Workflow and Decomposition Pathway

The following diagrams, generated using the DOT language, illustrate the experimental workflow for thermal analysis and a simplified decomposition pathway of Mn(acac)3.

References

- 1. Synthesis and Thermal Stability of Manganese(III) Acetylacetonate - Eshmakov - Russian Journal of Inorganic Chemistry [archivog.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ٠رکز Ù ÙØ·ÙÙ Ø§Û Ø§Ø·Ùاع رساÙ٠عÙÙÙ Ù ÙÙاÙر٠- Oxidative thermolysis of Mn(acac)3 on the surface of γ-alumina support [search.isc.ac]

- 6. Manganese(III)acetylacetonate | 14284-89-0 | Benchchem [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. chemicaljournals.com [chemicaljournals.com]

Methodological & Application

Application Notes and Protocols: Manganese(III) Acetylacetonate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manganese(III) acetylacetonate (B107027), Mn(acac)₃, is a versatile and cost-effective coordination complex that has garnered significant attention as a catalyst in a wide array of organic transformations. Its utility stems from its ability to act as a one-electron oxidant, facilitating the formation of radical intermediates from a variety of precursors. This property makes it an effective catalyst for oxidation reactions, polymerizations, and carbon-carbon bond-forming reactions. Mn(acac)₃ is an air-stable, crystalline solid that is soluble in many common organic solvents, rendering it a convenient and easy-to-handle catalyst for both academic and industrial research.

The catalytic activity of Mn(acac)₃ is primarily based on the Mn(III)/Mn(II) redox cycle. It can initiate radical reactions by abstracting a hydrogen atom or by oxidizing a substrate to generate a radical cation. This initiation mechanism is central to its application in various synthetic methodologies, including the oxidation of alcohols, epoxidation of olefins, radical polymerization, and C-H functionalization reactions. These application notes provide an overview of the use of Mn(acac)₃ in several key organic transformations, complete with experimental protocols and comparative data to guide researchers in its effective implementation.

Key Applications and Reaction Data

Manganese(III) acetylacetonate is a versatile catalyst applicable to a range of organic reactions. The following tables summarize quantitative data for some of its key applications, providing a comparative overview of reaction conditions and outcomes.

Table 1: Oxidation of Secondary Alcohols to Ketones

Mn(acac)₃, particularly when used in conjunction with co-catalysts or specialized ligands, is an effective catalyst for the oxidation of secondary alcohols to the corresponding ketones. The following data is derived from a study utilizing a manganese catalyst precursor, [Mn(acac)₃], with an N-heterocyclic carbene (NHC) ligand for the oxidation of 1-phenylethanol (B42297).

| Substrate | Catalyst System | Oxidant (equiv.) | Temp. (°C) | Time (h) | Conversion (%) | Yield (%) | Ref. |

| 1-Phenylethanol | [Mn(acac)₃] (1 mol%) | t-BuOOH (1.5) | 60 | 8 | 69 | 65 | [1] |

| 1-Phenylethanol | Mn-NHC Complex 1 (1 mol%) | t-BuOOH (1.5) | 60 | 8 | 81 | 79 | [1] |

| 1-Phenylethanol | Mn-NHC Complex 2 (1 mol%) | t-BuOOH (1.5) | 60 | 8 | 94 | 93 | [1] |

Note: The Mn-NHC complexes were synthesized from [Mn(acac)₃]. This data highlights the catalytic potential of Mn(III) species derived from Mn(acac)₃.

Table 2: RAFT Polymerization of Vinyl Acetate (B1210297)

Mn(acac)₃ can act as an efficient thermal initiator for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offering good control over the polymerization of monomers like vinyl acetate (VAc).[2]

| Monomer | RAFT Agent | [Monomer]₀:[RAFT]₀:[Mn(acac)₃]₀ | Temp. (°C) | Time (h) | Conversion (%) | Mₙ,exp ( g/mol ) | Mₙ,th ( g/mol ) | Đ (Mₙ/Mₙ) | Ref. |

| Vinyl Acetate | MECTP | 200:1:0.2 | 80 | 1 | 10.3 | 2800 | 2000 | 1.25 | [3] |

| Vinyl Acetate | MECTP | 200:1:0.5 | 80 | 1 | 18.2 | 3900 | 3300 | 1.22 | [3] |

| Vinyl Acetate | MECTP | 200:1:1 | 80 | 1 | 29.8 | 5500 | 5300 | 1.23 | [3] |

| Vinyl Acetate | MECTP | 200:1:2 | 80 | 1 | 42.1 | 6800 | 7400 | 1.25 | [3] |

MECTP: methyl 2-(ethoxycarbonothioylthio)propanoate

Experimental Protocols

The following protocols are provided as a detailed guide for utilizing Mn(acac)₃ as a catalyst in common organic transformations.

Protocol 1: General Procedure for the Oxidation of Secondary Alcohols

This protocol is adapted from a study on the oxidation of 1-phenylethanol using a manganese catalyst system derived from Mn(acac)₃.[1]

Materials:

-

Manganese(III) acetylacetonate (Mn(acac)₃)

-

Secondary alcohol (e.g., 1-phenylethanol)

-

tert-Butyl hydroperoxide (TBHP, 5.5 M in decane)

-

Acetonitrile (B52724) (MeCN, anhydrous)

-

Internal standard (e.g., 1,3,5-trimethoxybenzene)

-

Reaction vial (e.g., 4 mL) with a magnetic stir bar

-

Thermostated heating block or oil bath

Procedure:

-

To a 4 mL reaction vial equipped with a magnetic stir bar, add the secondary alcohol (0.5 mmol, 1 equiv.).

-

Add the internal standard (0.06 mmol, 0.12 equiv.).

-

Add Mn(acac)₃ (0.005 mmol, 0.01 equiv., 1 mol%).

-

Add anhydrous acetonitrile (0.6 mL).

-

Place the vial in a preheated heating block or oil bath set to 60 °C and stir the mixture.

-

Add tert-butyl hydroperoxide (0.75 mmol, 1.5 equiv.).

-

Stir the reaction mixture at 60 °C for the desired time (e.g., 8-24 hours).

-

Monitor the reaction progress by taking aliquots at regular intervals and analyzing by GC-FID.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product can be isolated by standard workup procedures, such as dilution with an organic solvent, washing with water, drying the organic layer over anhydrous sulfate, and concentrating under reduced pressure, followed by purification by column chromatography if necessary.

Protocol 2: General Procedure for Mn(acac)₃-Initiated RAFT Polymerization of Vinyl Acetate

This protocol is based on a published procedure for the controlled polymerization of vinyl acetate using Mn(acac)₃ as a thermal initiator.[2][3]

Materials:

-

Manganese(III) acetylacetonate (Mn(acac)₃)

-

Vinyl acetate (VAc, freshly distilled)

-

RAFT agent (e.g., methyl 2-(ethoxycarbonothioylthio)propanoate, MECTP)

-

Anhydrous solvent (e.g., benzene (B151609) or toluene)

-

Schlenk tube or ampoule with a magnetic stir bar

-

Vacuum line and inert gas (e.g., Argon) supply

-

Thermostated oil bath

Procedure:

-

Prepare a stock solution of Mn(acac)₃ in the chosen anhydrous solvent.

-

In a Schlenk tube or ampoule containing a magnetic stir bar, add the desired amount of RAFT agent and vinyl acetate.

-

Add the required volume of the Mn(acac)₃ stock solution to achieve the desired molar ratio (e.g., [VAc]₀:[MECTP]₀:[Mn(acac)₃]₀ = 200:1:1).

-

Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

After the final thaw, backfill the reaction vessel with an inert gas (e.g., Argon).

-

Place the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 80 °C) and start stirring.

-

Allow the polymerization to proceed for the desired time.

-

To stop the polymerization, remove the reaction vessel from the oil bath and cool it rapidly in an ice-water bath.

-

Open the vessel to the air to quench the radical polymerization.

-

The polymer can be purified by precipitation in a non-solvent (e.g., hexane (B92381) or methanol), followed by filtration and drying under vacuum to a constant weight.

-

Characterize the polymer by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mₙ) and dispersity (Đ).

Diagrams

The following diagrams illustrate the general workflow for using Mn(acac)₃ as a catalyst and a plausible catalytic cycle for an oxidation reaction.

Caption: General experimental workflow for a Mn(acac)₃-catalyzed reaction.

Caption: Plausible catalytic cycle for Mn(acac)₃-mediated oxidation.

References

- 1. Manganese(iii) complexes stabilized with N-heterocyclic carbene ligands for alcohol oxidation catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Manganese(iii) acetylacetonate initiated RAFT polymerizations: an alternative and versatile RAFT initiator - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. rsc.org [rsc.org]

Application Notes and Protocols: Mn(acac)3 Catalyzed Oxidation of Phenols and Alcohols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the oxidation of phenols and alcohols catalyzed by manganese(III) acetylacetonate (B107027), Mn(acac)3. This versatile and cost-effective catalyst offers a valuable tool for various synthetic transformations, including the formation of biphenols, quinones, and ketones.

Oxidation of Secondary Alcohols to Ketones

Mn(acac)3, in conjunction with a co-oxidant system, provides an efficient method for the selective oxidation of secondary alcohols to their corresponding ketones. One notable system involves the use of a nitrile (RCN) and carbon tetrachloride (CCl4). This method has been shown to produce high yields of ketones from various secondary alcohols.[1]

Quantitative Data

The following table summarizes the yields of ketones obtained from the oxidation of various secondary alcohols using the Mn(acac)3–RCN–CCl4 system.[1]

| Entry | Substrate (Secondary Alcohol) | Product (Ketone) | Yield (%)[1] |

| 1 | Cyclohexanol | Cyclohexanone | 90 |

| 2 | 2-Octanol | 2-Octanone | 85 |

| 3 | 1-Phenylethanol | Acetophenone | 93 |

| 4 | Diphenylmethanol | Benzophenone | 92 |

| 5 | Borneol | Camphor | 80 |

Experimental Protocol: General Procedure for the Oxidation of Secondary Alcohols[1]

This protocol outlines a general procedure for the Mn(acac)3-catalyzed oxidation of a secondary alcohol to a ketone using the nitrile-carbon tetrachloride system.

Materials:

-

Manganese(III) acetylacetonate (Mn(acac)3)

-

Secondary alcohol

-

Acetonitrile (B52724) (or other suitable nitrile)

-

Carbon tetrachloride (CCl4)

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

Procedure:

-